[(2,5-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine
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Overview
Description
[(2,5-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine is an organic compound that features two aromatic rings substituted with fluorine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl chloride and 3,4-dimethoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 2,5-difluorobenzyl chloride is added dropwise to a solution of 3,4-dimethoxybenzylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound as a solid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,5-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
[(2,5-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of [(2,5-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance the binding affinity and specificity of the compound to its target, leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine
- [(2,6-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine
Uniqueness
[(2,5-difluorophenyl)methyl][(3,4-dimethoxyphenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can also enhance its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c1-20-15-6-3-11(7-16(15)21-2)9-19-10-12-8-13(17)4-5-14(12)18/h3-8,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHFZUXXOADPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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